
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 4-ethyl-4-ethoxy-1-phenyl-2-propen-1-one, is a synthetic organic compound of the alkenone family. This compound has been studied for its potential applications in scientific research, and its mechanism of action, biochemical, and physiological effects have been explored.
Applications De Recherche Scientifique
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of novel drugs, as well as for its potential use as an inhibitor of enzymes related to cancer and other diseases. It has also been studied for its potential use in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes related to cancer and other diseases. It is thought to act by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one have not been fully studied. However, it has been shown to inhibit the activity of certain enzymes related to cancer and other diseases. It is also believed to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one in laboratory experiments include its ease of synthesis, its low cost, and its availability. However, the compound is not very stable and can degrade over time. Additionally, its mechanism of action is not yet well understood, which may limit its utility in certain experiments.
Orientations Futures
The potential future directions for (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one include further exploration of its mechanism of action, development of more efficient synthesis methods, and further exploration of its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into its potential use as an inhibitor of enzymes related to cancer and other diseases. Finally, further research could be conducted into its potential use as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one can be synthesized by the reaction of 4-ethylphenol and 4-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere at a temperature of 130-150°C and a pressure of 0.5-1.5 bar. The desired product is obtained in a yield of 80-90%.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-5-7-16(8-6-15)9-14-19(20)17-10-12-18(13-11-17)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGFIBKEYROFF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




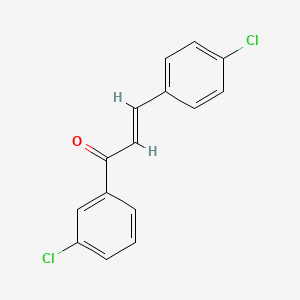
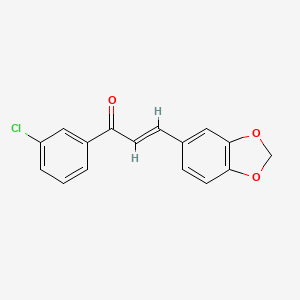
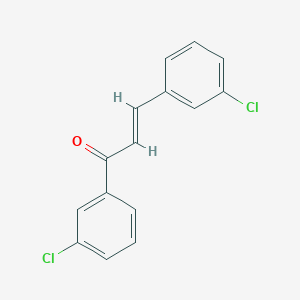
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)


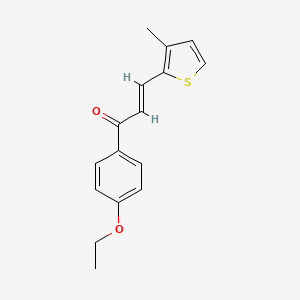

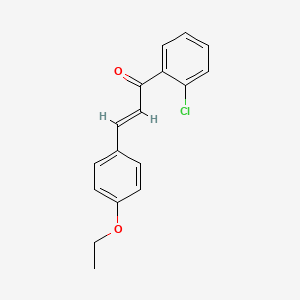
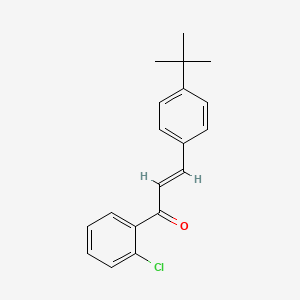
![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)